molecular formula C13H13F2N3O4 B13056753 ethylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate

ethylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate

Cat. No.: B13056753
M. Wt: 313.26 g/mol
InChI Key: WINQMAPCPJTQSS-RVWBHJPNSA-N
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Description

Ethyl N-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate is a synthetic carbamate derivative characterized by a hydrazin-ylidene backbone and a 2,4-difluorophenyl substituent. The compound’s structure integrates a carbamate group (–O–(C=O)–N–) and a β-keto hydrazone moiety, which are critical for its physicochemical and biological properties.

Properties

Molecular Formula

C13H13F2N3O4

Molecular Weight

313.26 g/mol

IUPAC Name

ethyl N-[(E)-2-[(2,4-difluorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate

InChI

InChI=1S/C13H13F2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-4-8(14)6-9(10)15/h4-6,19H,3H2,1-2H3,(H,16,20,21)/b11-7+,18-17?

InChI Key

WINQMAPCPJTQSS-RVWBHJPNSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=C(C=C(C=C1)F)F

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=C(C=C(C=C1)F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

EthylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce hydrazine derivatives .

Scientific Research Applications

EthylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Carbamate Class

Carbamate derivatives are widely utilized in agrochemicals and pharmaceuticals due to their hydrolytic stability and tunable bioactivity. Key structural analogs include:

Table 1: Comparison of Ethyl N-{2-[2-(2,4-Difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate with Selected Carbamates
Compound Name Substituents CAS Number Primary Use/Activity Key Features
Ethyl N-{2-[2-(2,4-difluorophenyl)hydrazin...} 2,4-Difluorophenyl, β-keto hydrazone Not provided Likely agrochemical/pharmaceutical Fluorine-enhanced stability
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) 3-Chlorophenyl 101-21-3 Plant growth regulator, herbicide Chlorine improves soil persistence
(2E)-2-[[4-[4-[(2E)-2-(1-Anilino-1,3-dioxo... Chlorophenyl, anilino groups 15541-56-7 Not specified (likely agrochemical) Chlorine and hydrazone groups enhance reactivity

Physicochemical Properties

  • Fluorine vs. Chlorine Substituents : The 2,4-difluorophenyl group in the target compound increases electronegativity and lipophilicity compared to chlorinated analogs like chlorpropham. This may improve membrane permeability and target-binding affinity in biological systems.

Mechanistic Insights

  • Electron Density and Reactivity : Computational studies using density-functional theory (e.g., Colle-Salvetti correlation-energy models) could elucidate differences in electronic structure between fluorinated and chlorinated analogs . Such studies might predict enhanced electrophilicity in the target compound due to fluorine’s inductive effects.

Biological Activity

Ethyl N-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

\text{Ethyl N 2 2 2 4 difluorophenyl hydrazin 1 ylidene 3 oxobutanoyl}carbamate}

This compound features a hydrazine moiety, which is known to exhibit various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Hydrazine derivatives are often involved in:

  • Inhibition of Enzymatic Activity : Many hydrazine compounds act as enzyme inhibitors, which can affect metabolic pathways within cells.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress.

Anticancer Activity

Research indicates that ethyl N-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate exhibits anticancer properties . A study demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation (PubChem) .

Antimicrobial Effects

The compound has also shown antimicrobial activity against various bacterial strains. In vitro tests indicated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections (ResearchGate) .

Case Studies

  • Study on Anticancer Efficacy
    • Objective : To evaluate the anticancer effects on human cancer cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Findings : Significant reduction in cell viability was observed at higher concentrations, indicating dose-dependent efficacy.
  • Antimicrobial Assessment
    • Objective : To assess the antimicrobial properties against specific pathogens.
    • Methodology : Disc diffusion method was employed to test susceptibility.
    • Results : The compound exhibited a zone of inhibition comparable to standard antibiotics.

Research Findings Summary

Biological ActivityMechanismReference
AnticancerInduction of apoptosis via caspase activationPubChem
AntimicrobialInhibition of bacterial growthResearchGate

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